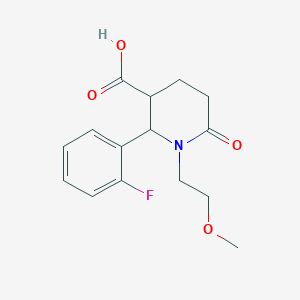

2-(2-Fluorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid

Beschreibung

2-(2-Fluorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid is a piperidine-derived carboxylic acid featuring a 2-fluorophenyl substituent at position 2, a 2-methoxyethyl group at position 1, and a ketone moiety at position 6 (6-oxo).

Eigenschaften

IUPAC Name |

2-(2-fluorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO4/c1-21-9-8-17-13(18)7-6-11(15(19)20)14(17)10-4-2-3-5-12(10)16/h2-5,11,14H,6-9H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCUZFIQGFMFKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Functionalization of Piperidine Ring

The piperidine ring serves as the backbone for this compound. Functionalization begins with introducing the fluorophenyl group via nucleophilic substitution or coupling reactions. Typical reagents include fluorinated aromatic precursors and catalysts such as palladium-based compounds.

Step 2: Addition of Methoxyethyl Group

The methoxyethyl group is incorporated through alkylation reactions. This step often utilizes alkyl halides or alcohol derivatives under basic conditions to ensure selective attachment to the piperidine ring.

Step 3: Carboxylic Acid Formation

The carboxylic acid group is introduced via oxidation or hydrolysis reactions. This step may involve:

Step 4: Optimization of Reaction Conditions

To maximize yield and purity, reaction parameters such as temperature, solvent choice, and catalyst concentration are optimized. Microwave irradiation has been reported as an effective method for enhancing reaction rates in similar syntheses.

Purification Techniques

After synthesis, purification is critical to isolate the target compound in high purity. Common methods include:

- Recrystallization : Dissolving the crude product in a suitable solvent followed by slow cooling to precipitate pure crystals.

- Chromatography : Utilizing silica gel or reverse-phase columns to separate impurities based on polarity or molecular weight.

Experimental Data Table

Challenges in Synthesis

Several challenges are associated with synthesizing this compound:

- Selectivity during functionalization steps to avoid side reactions.

- Maintaining stability of intermediates under varying reaction conditions.

- Achieving high yields while minimizing impurities through efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Fluorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

2-(2-Fluorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-Fluorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights

- Substituent Effects: The 2-fluorophenyl group in the target compound may enhance metabolic stability and binding affinity compared to methoxy-substituted analogs (e.g., 2-methoxyphenyl in ), as fluorine often improves lipophilicity and resistance to oxidative metabolism . The 2-methoxyethyl group at N1 could influence solubility and pharmacokinetics differently than bulkier alkyl chains (e.g., butyl in or ethyl in ). The 6-oxo (ketone) moiety is conserved across analogs, suggesting a role in hydrogen bonding or enzyme interactions.

Pharmacological Potential

- Enzyme Inhibition: Piperidine analogs with aryl substituents have shown inhibitory activity against histone deacetylases (HDACs) and ATPases. For example, boronic acid derivatives with methoxyethyl phenoxy groups demonstrated HDAC inhibition at micromolar concentrations .

- Comparative Potency : The target compound’s fluorophenyl group may confer greater specificity than methoxy-substituted analogs, akin to the enhanced potency of AG-1749 (IC₅₀ ~0.09 µM) compared to omeprazole in proton pump inhibition .

Biologische Aktivität

2-(2-Fluorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid is a synthetic compound characterized by a piperidine ring and functional groups that suggest potential biological activity. This article explores its chemical properties, biological activities, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 295.31 g/mol. Its structure includes:

- Piperidine ring : A six-membered nitrogen-containing heterocycle.

- Fluorophenyl group : Enhances lipophilicity and may influence receptor interactions.

- Methoxyethyl side chain : Potentially increases solubility and bioavailability.

The presence of oxo and carboxylic acid functional groups indicates that the compound can undergo various chemical reactions typical of carboxylic acids, which may be significant for its biological interactions.

Comparative Analysis

To better understand the potential of 2-(2-Fluorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid, a comparative analysis with structurally related compounds is useful. Below is a summary table of similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Methyl-2-oxopiperidine-3-carboxylic acid | C₉H₁₁NO₃ | Lacks fluorine; simpler structure |

| 2-(3-Fluorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | C₁₄H₁₄FNO₃ | Different ring structure (pyrrolidine); similar carboxylic functionality |

| Fluoroquinolonic acid | C₁₈H₁₈F₂N₂O₃ | Contains a quinolone structure; known antibacterial properties |

The unique combination of a fluorine substitution on the phenyl ring and the methoxyethyl side chain in our compound may influence its biological activity differently compared to these similar compounds.

Case Studies

Although direct case studies on this specific compound are scarce, research on related piperidine derivatives provides insights into potential therapeutic uses. For instance:

- Anticancer Activity : A study on piperidine derivatives showed that modifications could enhance their ability to inhibit tumor growth in vitro. Compounds with similar structural motifs were tested against various cancer cell lines, demonstrating IC50 values in low micromolar ranges .

- Neurotransmitter Interaction : Research on piperidine-based drugs indicated their effectiveness as antagonists at certain neurotransmitter receptors, suggesting that 2-(2-Fluorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid could similarly interact with dopamine or serotonin receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.